beta-D-Mycaminosepyranose

Description

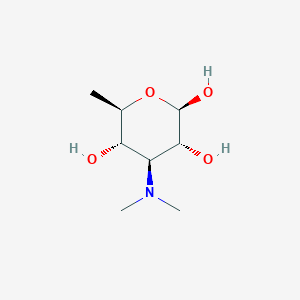

β-D-Mycaminosepyranose is a deoxy amino sugar derivative with the chemical formula C₇H₁₃NO₄, distinguished by its 3-dimethylamino-3,4,6-trideoxyhexose structure. It is a critical component in macrolide antibiotics, such as erythromycin, where it contributes to ribosomal binding and antimicrobial activity . Its pyranose ring configuration (β-anomeric form) and axial positioning of the amino group enhance its stereochemical stability and biological interactions. While direct characterization data for β-D-Mycaminosepyranose are absent in the provided evidence, its structural analogs and functional derivatives offer insights into its properties.

Properties

CAS No. |

48132-59-8 |

|---|---|

Molecular Formula |

C8H17NO4 |

Molecular Weight |

191.22 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-4-(dimethylamino)-6-methyloxane-2,3,5-triol |

InChI |

InChI=1S/C8H17NO4/c1-4-6(10)5(9(2)3)7(11)8(12)13-4/h4-8,10-12H,1-3H3/t4-,5+,6-,7-,8-/m1/s1 |

InChI Key |

DIOQKPOBSJVSJS-OZRXBMAMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)N(C)C)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)N(C)C)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Beta-D-Mycaminosepyranose is used as a building block in the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: The compound is used in biological research to study the role of amino sugars in cellular processes. It can also be used as a substrate in enzymatic assays.

Medicine: this compound has potential applications in the development of new drugs. Its derivatives are being investigated for their therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: In the food industry, this compound can be used as a food additive or preservative. It is also explored for its potential use in biodegradable materials and biofuels.

Mechanism of Action

The mechanism by which Beta-D-Mycaminosepyranose exerts its effects depends on its specific application. In medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares β-D-Mycaminosepyranose with related sugars and derivatives based on structural features, functional groups, and applications inferred from the evidence:

Structural and Functional Differences

- Amino vs.

- Sulfur Modifications: Thio derivatives of β-D-glucopyranose (e.g., 1-thio-β-D-glucopyranose sulfonates) replace the oxygen at the anomeric position with sulfur, enhancing their reactivity in enzyme inhibition compared to Mycaminosepyranose’s amino group .

- Alkyl Glycosides: Octyl-β-D-glucoside’s hydrophobic alkyl chain enables membrane solubilization, a property absent in Mycaminosepyranose, which relies on polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.